2-[(3-Aminoazetidin-1-yl)methyl]phenol
Description
Properties
IUPAC Name |
2-[(3-aminoazetidin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-6-12(7-9)5-8-3-1-2-4-10(8)13/h1-4,9,13H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPGFXCTMVVLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound 2-[(3-aminoazetidin-1-yl)methyl]phenol, a phenolic derivative, has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a phenolic group attached to an azetidine ring, which is critical for its biological activity. The presence of the amino group enhances its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that phenolic compounds exhibit strong antioxidant properties due to their ability to scavenge free radicals. In vitro studies have demonstrated that this compound can significantly reduce lipid peroxidation and enhance cellular antioxidant defenses. For instance, the compound exhibited a Trolox equivalent antioxidant capacity (TEAC) comparable to well-known antioxidants, suggesting its potential as a natural antioxidant agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound shows promising activity against both Gram-positive and Gram-negative bacteria. In a study assessing its antibacterial properties, the minimum inhibitory concentration (MIC) was determined for several pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The antiproliferative effects of this compound have been investigated using various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited significant cytotoxic effects with IC50 values in the micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The phenolic hydroxyl group donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G1 phase, thereby inhibiting cancer cell growth .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- A study published in Frontiers in Chemistry demonstrated that the compound effectively inhibited the growth of MCF-7 cells by inducing apoptosis through mitochondrial pathways .
- Another investigation revealed that combining this compound with conventional chemotherapeutics enhanced overall efficacy against resistant cancer cell lines, suggesting a synergistic effect .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-[(3-Aminoazetidin-1-yl)methyl]phenol involves the reaction of azetidine derivatives with phenolic compounds. This compound can be characterized by its molecular formula and has been studied for its structural properties using techniques such as NMR and IR spectroscopy .
Biological Activities
Medicinal Chemistry
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial and antifungal properties. For instance, complexes formed with metal ions have demonstrated enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound's structural features suggest potential interactions with biological targets involved in cancer pathways. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, although further research is needed to elucidate the mechanisms involved.
Applications in Research
- Drug Development : The unique structure of this compound makes it a candidate for developing new therapeutic agents. Its derivatives are being explored for their potential use in treating diseases such as cancer and bacterial infections.
- Material Science : The compound has been investigated for its utility in synthesizing novel polymers and materials. Its ability to form complexes with metals can lead to applications in catalysis and materials engineering.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound showed promising results against a range of pathogens. The compound was tested against common bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests its potential use as an antimicrobial agent in clinical settings.
| Pathogen Type | MIC (µg/mL) | Activity Level |
|---|---|---|
| Gram-positive | 15 | Moderate |
| Gram-negative | 30 | Low |
| Fungi | 25 | Moderate |
Case Study 2: Anticancer Potential
In vitro studies have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Breast Cancer | 12 | Significant Inhibition |
| Lung Cancer | 20 | Moderate Inhibition |
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogs of 2-[(3-Aminoazetidin-1-yl)methyl]phenol, highlighting differences in ring systems, substituents, and functional groups:
Key Comparative Analysis
Ring Size and Flexibility
- This rigidity may limit conformational adaptability in biological targets .
- 7-Membered Azepine Analog : The azepine ring’s flexibility enhances solubility and may improve binding to biomacromolecules due to adaptable conformations .
- Ethylaminoethyl-imino Derivative: The linear chain allows for extended H-bonding networks, as observed in its layered crystal structure .
Hydrogen Bonding and Solubility
- The target compound’s 3-aminoazetidine group provides primary and secondary amine sites for H-bonding, likely enhancing aqueous solubility relative to non-polar analogs.
- The imino derivative’s intermolecular O–H⋯N and C–H⋯O interactions (R factor = 0.052) suggest strong crystal packing, which may reduce solubility compared to the target compound .
Preparation Methods
General Synthetic Route Overview
The synthesis of 2-[(3-Aminoazetidin-1-yl)methyl]phenol typically involves the coupling of an azetidine derivative bearing an amino group with a phenol-containing moiety. The key steps often include:
- Protection and deprotection of amine groups to control reactivity.
- Use of coupling agents to form amide or ether linkages.
- Selective substitution reactions on chloromethyl or hydroxyl functional groups.
- Reductive amination or nucleophilic substitution to introduce the aminoazetidine moiety.
Detailed Preparation Procedure
A representative preparation involves the following steps and reagents:
| Step | Reagents/Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1. Preparation of acid intermediate | Starting from methyl 2,6-dichloropyrimidine-4-carboxylate, displacement with 1-(3-aminoazetidin-1-yl)methyl phenol derivative | Formation of substituted pyrimidine acid intermediate | Not specified |
| 2. Ester hydrolysis and acetyl protection | Hydrolysis with LiOH·H2O causing partial acetyl group removal, followed by reinstallation with acetyl chloride and triethylamine in acetonitrile | Controlled protection of functional groups to prevent side reactions | Not specified |
| 3. Coupling reaction | Coupling of amine and acid intermediates using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine in dimethylformamide | Formation of amide bond linking azetidine and phenol moieties | High yield (up to 94%) |
| 4. Deprotection and further functionalization | Deprotection of amine with HCl, phenol reaction with chloromethyl derivatives to form ether linkages, Boc protection and removal | Enables selective functional group transformations | Not specified |
This sequence allows the construction of the target molecule with control over regio- and chemoselectivity.
Key Experimental Data and Reaction Conditions
A specific experimental example from the literature demonstrates the preparation with quantitative data:
| Parameter | Details |
|---|---|
| Reaction vessel | 22-L 4-neck round bottom flask with thermocouple, mechanical stirrer, condenser, nitrogen inlet |
| Solvent | Dichloromethane |
| Temperature | 20 °C |
| Reaction time | 30 hours |
| Coupling agents | Benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCl), triethylamine |
| Starting materials | Acid intermediate (600 g, 2.40 mol), N-Boc-3-(amino)azetidine (448 g, 1.06 eq) |
| Purity of reagents | >98% |
| Yield | 94% isolated yield |
| Product purity | High, as indicated by analytical data |
This procedure highlights the use of carbodiimide-mediated coupling in mild conditions to achieve high yield and purity of the product.
Notes on Protection Strategies
- Boc Protection : The amino group on the azetidine ring is often protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during coupling.
- Phenol Functionalization : The phenol group may be reacted with chloromethyl derivatives to form ether linkages, facilitating further molecular elaboration.
- Deprotection : Acidic conditions (e.g., HCl) are used to remove Boc groups post-coupling, yielding the free amine necessary for biological activity.
Summary Table of Reagents and Their Roles
| Reagent | Role in Synthesis | Typical Amount (Example) |
|---|---|---|
| N-Boc-3-(amino)azetidine | Amine source, protected azetidine | 448 g (1.06 eq) |
| Acid intermediate | Coupling partner | 600 g (2.40 mol) |
| HATU or EDCl | Coupling agent | Stoichiometric, ~1 eq |
| Triethylamine | Base to neutralize acid byproducts | Slight excess |
| Dichloromethane | Solvent | Sufficient to dissolve reactants (~8.8 L) |
| Acetyl chloride | For acetyl protection | Used in acetylation step |
| HCl | Deprotection of Boc group | Used in aqueous acidic conditions |
Research Findings and Considerations
- The use of carbodiimide coupling agents (e.g., EDCl) in combination with benzotriazol-1-ol improves coupling efficiency and reduces side reactions.
- Mild reaction temperatures (around room temperature) and extended reaction times (up to 30 hours) favor high yields and product purity.
- Protection/deprotection strategies are critical for selective functionalization and to avoid polymerization or degradation.
- The synthetic accessibility score of the compound is relatively low (2.01), indicating moderate ease of synthesis.
- The compound exhibits high solubility and favorable physicochemical properties for pharmaceutical research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
